4-Benzoylisoquinoline

Beschreibung

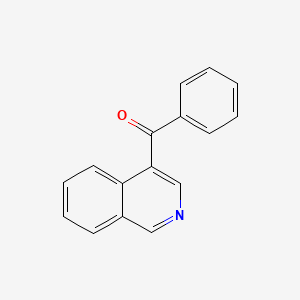

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

isoquinolin-4-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)15-11-17-10-13-8-4-5-9-14(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURSVJGBZMRAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305799 | |

| Record name | 4-Isoquinolinylphenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20335-71-1 | |

| Record name | 4-Isoquinolinylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20335-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinylphenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzoylisoquinoline and Its Structural Analogues

Direct and Regioselective Synthesis of 4-Benzoylisoquinoline

While classical methods provide the isoquinoline (B145761) backbone, more direct strategies are often sought for introducing specific substituents. The synthesis of this compound and its analogues can be approached through methods that either construct the ring with the desired C-4 substituent in place or functionalize a pre-existing isoquinoline ring at the C-4 position.

Recent advances have enabled the synthesis of 4-substituted isoquinolines through various cyclization strategies. One approach involves the palladium-catalyzed reaction of N-propargyl oxazolidines, which proceeds through a reductive cyclization/ring-opening/aromatization cascade to yield 4-substituted isoquinolines. organic-chemistry.org

Another powerful method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This reaction forms an eneamido anion intermediate that can be trapped in situ with a variety of electrophiles at the C-4 position, providing a highly versatile route to multiply substituted isoquinolines. nih.gov This method allows for the convergent assembly of up to four components in a single operation. harvard.edu

Furthermore, iodine-promoted reactions of 2-alkynyl-1-methylene azide (B81097) aromatics with iodine donors can produce 1,3-disubstituted 4-iodoisoquinolines. organic-chemistry.org The iodo group at the C-4 position can then serve as a handle for further functionalization, including the introduction of a benzoyl group via cross-coupling reactions. Similarly, a silver-catalyzed cyclization of 2-alkynylbenzaldoximes can lead to isoquinoline-N-oxides, which can then be deoxygenated to form the isoquinoline core. thieme-connect.de Strategic placement of substituents on the starting materials can lead to functionalization at the C-4 position. thieme-connect.de

Construction of a 1-benzyldihydroisoquinoline framework, typically via a Bischler-Napieralski reaction. aurigeneservices.com

Oxidation of the benzylic methylene (B1212753) group to a carbonyl group.

Aromatization of the dihydroisoquinoline ring to the isoquinoline system. aurigeneservices.com

Various oxidizing agents have been employed for the conversion of the benzyl (B1604629) group to a benzoyl group, including chromium trioxide and manganese dioxide. aurigeneservices.com More recently, methods have been developed for the direct oxidative cross-dehydrogenative coupling of isoquinoline N-oxides with methylarenes to give 1-benzylisoquinolines, which can be further oxidized to 1-benzoylisoquinolines. acs.org In some cases, side products such as 1-benzoylisoquinoline can be formed directly during these coupling reactions. acs.org

A notable development is the direct conversion of 1-benzyldihydroisoquinolines to 1-benzoylisoquinolines. aurigeneservices.com An efficient two-stage process has been developed that starts with the oxidative amidation of primary amines with aryl dibromoethanones to form α-keto amides. These intermediates undergo a Bischler-Napieralski cyclization to yield 1-benzoyldihydroisoquinolines directly. aurigeneservices.com The final step is an aromatization, for which reagents like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have proven effective. aurigeneservices.com This approach has been successfully applied to the synthesis of alkaloids like papavaraldine and thalmicrinone. aurigeneservices.com

| Precursor | Reagent/Reaction | Product |

| 1-Benzyldihydroisoquinoline | Oxidizing agent (e.g., CrO₃, MnO₂) followed by aromatization (e.g., sulfur) | 1-Benzoylisoquinoline aurigeneservices.com |

| Primary amine + Aryl dibromoethanone | Oxidative amidation, then Bischler-Napieralski cyclization, then aromatization (DBU) | 1-Benzoylisoquinoline aurigeneservices.com |

| Isoquinoline N-oxide + Methylarene | Oxidative cross-dehydrogenative coupling | 1-Benzylisoquinoline (B1618099) (can be oxidized to 1-benzoylisoquinoline) acs.org |

| N-Benzyl-N-tosylaminoacetaldehyde dimethyl acetal | Dilute acid | N-benzyl-N-tosylaminoacetaldehyde rsc.org |

Emerging and Advanced Synthetic Strategies for Benzoylisoquinolines

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of benzoylisoquinoline scaffolds. These modern strategies often overcome the limitations of classical methods, allowing for the synthesis of a wider array of substituted isoquinolines.

Oxidative Amidation–Bischler–Napieralski Cascade Reactions

A noteworthy and straightforward approach for the synthesis of 1-benzoylisoquinolines involves a two-stage process commencing with an oxidative amidation followed by a Bischler-Napieralski reaction. aurigeneservices.comthieme-connect.com This methodology facilitates the synthesis of various isoquinoline alkaloids, including thalmicrinone, papavaraldine, and pulcheotine A, in excellent yields. aurigeneservices.com

The process begins with the coupling of primary amines with aryl dibromoethanones, which proceeds under oxidative amidation conditions to form α-keto amides. aurigeneservices.comthieme-connect.com These intermediates are then subjected to heterocyclodehydration via the Bischler-Napieralski reaction, followed by aromatization, often facilitated by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the desired 1-benzoylisoquinolines. thieme-connect.comderpharmachemica.com This method has been successfully applied to the synthesis of highly substituted 1-benzoyl dihydroisoquinolines in high yields. aurigeneservices.com The reaction of α-keto amides under Bischler–Napieralski conditions, typically using phosphorus oxychloride, leads to the formation of 1-benzoyl dihydroisoquinolines. aurigeneservices.com Subsequent aromatization provides direct access to the 1-benzoylisoquinoline core. aurigeneservices.com A plausible mechanism for the initial oxidative amidation involves the reaction of a primary amine with an α,α-dibromoacetophenone. beilstein-journals.org

This cascade approach offers a direct route to 1-benzoyl dihydroisoquinolines from open-chain precursors, providing a valuable alternative to other reported methods. aurigeneservices.com The successful application of this sequence has been demonstrated in the synthesis of skeletally diverse 1-benzoylisoquinoline alkaloids. derpharmachemica.com

Direct Oxidative Cross-Dehydrogenative Coupling (CDC) of Isoquinolines with Methyl Arenes

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon bonds directly from two C-H bonds. researchgate.net This approach has been effectively utilized for the C1-benzoylation of isoquinolines using readily available methyl arenes as the coupling partners. rsc.orgrsc.org This method is attractive as it avoids the need for pre-functionalized starting materials, thereby increasing synthetic efficiency. rsc.orgresearchgate.net

The reaction's chemoselectivity is a key feature, with the choice of oxidant dictating the outcome. The use of tert-butyl hydroperoxide (TBHP) in the presence of a catalytic amount of manganese dioxide (MnO₂) selectively yields 1-benzoylisoquinolines. rsc.orgrsc.org In contrast, employing di-tert-butyl peroxide (DTBP) with a catalytic amount of yttrium(III) triflate [Y(OTf)₃] leads to the formation of 1-benzylisoquinolines. rsc.orgrsc.org The benzoylation reaction is proposed to proceed through a radical mechanism. thieme-connect.com

This methodology has been shown to be compatible with a range of substituted toluenes, including those with both electron-donating and electron-withdrawing groups, although the latter may result in slightly lower yields for the benzoylation reaction. thieme-connect.com The direct C-H functionalization of nitrogen-containing heterocycles represents a robust alternative to traditional synthetic strategies. rsc.org Other research has also explored the acylation of isoquinolines with arylmethanols under transition-metal-free conditions using potassium persulfate (K₂S₂O₈) as the oxidant. organic-chemistry.org

Photoredox-Mediated Oxidations and Acyl Radical Generation in Isoquinoline Synthesis

Visible-light photoredox catalysis has become a prominent tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. This strategy has been applied to the functionalization of isoquinolines through the generation of acyl radicals. One such method involves the use of 4-acyl-1,4-dihydropyridines, which can generate acyl radicals upon absorption of blue light. researchgate.net

In a process that deviates from traditional Minisci-type reactions, the photogenerated acyl radical adds to the protonated isoquinoline to form a radical intermediate. researchgate.net This approach has been utilized for the C-H hydroxyalkylation of quinolines and isoquinolines, where the expected ketone product is instead reduced to an alcohol. researchgate.net This method is notable for its gentle conditions, avoiding the need for strong external oxidants. researchgate.net

Other photoredox strategies include the generation of alkyl radicals from the C(sp³)–H bonds of alkanes through a photoinduced hydrogen atom transfer (HAT) process. acs.org These alkyl radicals can then participate in cascade cyclizations to form various heterocyclic structures. While not directly forming this compound, these photoredox methods highlight the potential for radical-based functionalization of the isoquinoline core.

Palladium-Catalyzed Transformations for 4-Substituted Isoquinoline Derivatives

Palladium catalysis has proven to be a versatile and powerful tool for the synthesis of substituted isoquinolines, offering pathways to derivatives that are not readily accessible through traditional methods. pnas.org These reactions often proceed via C-H activation and allow for the convergent synthesis of a wide array of isoquinolines and their N-oxides in excellent yields. pnas.org

One strategy involves the sequential palladium-catalyzed α-arylation of ketones and cyclization. pnas.org This approach allows for the combination of readily available precursors in a regioselective manner and is not limited to electron-rich systems. pnas.org The scope of this methodology is broad, enabling the synthesis of isoquinolines with diverse substitution patterns on the carbocyclic ring. pnas.org

Another palladium-catalyzed approach is the C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters to produce 3,4-substituted hydroisoquinolones. mdpi.com This method offers high regioselectivity and good yields under relatively mild conditions. The catalytic cycle is believed to involve the formation of a five-membered cyclopalladated intermediate, followed by insertion of the allene (B1206475) and reductive elimination. mdpi.com

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of 4-allylisoquinolines and 1,4-diallylisoquinolines from benzyl azides. globethesis.com The substitution on the benzyl group plays a crucial role in determining the product distribution. globethesis.com These palladium-catalyzed methods provide efficient routes to various substituted isoquinoline frameworks. rsc.org

Enantioselective Approaches to Chiral Benzoylisoquinoline Frameworks

The development of enantioselective methods for the synthesis of chiral molecules is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. chiralpedia.com While the direct enantioselective synthesis of this compound itself is not extensively detailed in the provided context, the principles of asymmetric synthesis are broadly applicable to creating chiral isoquinoline frameworks. nih.govscispace.comrsc.orgresearchgate.netoaepublish.com

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound preferentially. chiralpedia.com This can be achieved through various strategies, including the use of chiral catalysts, which can be transition metal complexes, enzymes (biocatalysis), or small organic molecules (organocatalysis). chiralpedia.com These catalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. chiralpedia.com

In the context of isoquinolines, enantioselective methods have been developed for related structures. For instance, a chemoenzymatic approach using berberine (B55584) bridge enzyme (BBE) has been employed for the asymmetric synthesis of (R)-benzylisoquinoline derivatives and (S)-berbines. scispace.com Palladium-catalyzed enantioselective C-H activation has also emerged as a powerful strategy for the synthesis of enantiomerically enriched molecules. snnu.edu.cn These approaches often rely on the use of chiral ligands to induce asymmetry. snnu.edu.cnscripps.edu While specific examples for the enantioselective synthesis of chiral this compound frameworks are not provided, the existing methodologies for asymmetric synthesis of related compounds lay the groundwork for future developments in this area. google.comuwindsor.ca

Chemical Derivatization and Functionalization of the this compound Core

The this compound core serves as a versatile scaffold for further chemical modification, allowing for the generation of a library of derivatives with potentially diverse biological activities. The reactivity of the isoquinoline ring system and the benzoyl group provides multiple handles for functionalization.

An alternate and practical strategy for creating libraries of substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones. This approach has been shown to be an efficient route to C1- and C4-substituted isoquinoline libraries. acs.org Additionally, the direct synthesis of isoquinoline N-oxides from arylated intermediates can be achieved by using the hydrochloride salt of hydroxylamine (B1172632) in the cyclization step. pnas.org These N-oxides are valuable precursors for subsequent functionalization reactions. pnas.org

The development of cross-dehydrogenative coupling (CDC) reactions has also provided powerful tools for the direct functionalization of the isoquinoline nucleus. sioc-journal.cn These methods, which can be facilitated by thermochemistry, photochemistry, or electrochemistry, enable the formation of new C-C bonds at various positions on the heterocyclic ring. sioc-journal.cn For instance, oxidant-controlled CDC of benzylamines with N-heterocycles can lead to either C-benzoylation or alkenylation. researchgate.net

The functionalization of the this compound core is crucial for exploring the structure-activity relationships of this class of compounds and for the development of new therapeutic agents. researchgate.net

Electrophilic Alkylation and Quaternization Strategies

Electrophilic alkylation and quaternization are fundamental strategies for modifying the isoquinoline core, primarily targeting the nucleophilic nitrogen atom. Quaternization transforms the tertiary amine of the isoquinoline into a quaternary ammonium (B1175870) salt, altering its electronic properties and solubility.

A direct example of this is the quaternization of 1-benzoylisoquinoline with 1-bromomethylnaphthalene. This reaction yields a dibenz[a,h]acridizinium salt, demonstrating a method to create more complex, fully aromatic structures from a benzoylisoquinoline precursor. dss.go.th The general principle for such reactions involves the reaction of the amine with an alkylating agent like an alkyl halide. dtic.mil To drive the reaction to completion, a base is often employed to neutralize the hydrohalic acid that is formed, ensuring a high concentration of the free amine is available for alkylation. dtic.mil

Another sophisticated strategy involves the use of Reissert compounds, such as 2-benzoyl-1-cyano-1,2-dihydroisoquinoline. The anion of this Reissert compound, generated by a base like sodium hydride, can be readily alkylated by alkyl halides. Subsequent hydrolysis of the alkylated Reissert compound provides access to 1-alkylisoquinolines, representing an effective method for introducing substituents at the C-1 position adjacent to the nitrogen. researchgate.net

Chemical Transformations of the Benzoyl Moiety and Isoquinoline Ring

The benzoyl and isoquinoline components of the molecule can undergo various chemical transformations to yield a diverse array of analogues. A primary method for introducing the benzoyl group is through the oxidation of a 1-benzylisoquinoline precursor.

Several oxidizing agents can achieve this transformation. An environmentally benign approach utilizes dioxygen as the sole oxidant to convert 1-benzyl-3,4-dihydroisoquinolines (BnDHIQs) or 1-benzyl-1,2,3,4-tetrahydroisoquinolines directly to 1-benzoylisoquinolines. sci-hub.se Other established methods employ reagents such as palladium on carbon (Pd/C), selenium dioxide, manganese dioxide (MnO₂), or chromium trioxide (CrO₃). sci-hub.seacs.org

Direct C-H functionalization offers a more atom-economical route. For instance, an oxidative cross-dehydrogenative coupling (CDC) has been developed to synthesize C1-benzoyl isoquinolines by reacting isoquinolines with methyl arenes in the presence of tert-butyl hydroperoxide (TBHP) and a catalytic amount of MnO₂. rsc.org

The isoquinoline ring itself can be modified through metalation. Direct ring metalation at C-1 using reagents like TMPMgCl·LiCl (Knochel–Hauser base) generates an organomagnesium species. This intermediate can then participate in cross-coupling reactions, such as Negishi coupling with substituted methyl 2-bromobenzoates, to form complex derivatives. beilstein-journals.org The benzoyl moiety can also be transformed; for example, the Willgerodt reaction can convert an acetyl group at the 4-position of isoquinoline into an ethyl acetate (B1210297) group, demonstrating a potential pathway for modifying the carbonyl group of this compound. thieme-connect.de

Synthesis of Thiosemicarbazone Analogs of Benzoylisoquinolines

A significant chemical transformation of the benzoyl moiety in benzoylisoquinolines is the synthesis of thiosemicarbazone analogs. These derivatives are of interest for their potential biological activities, including cytotoxic effects against cancer cell lines. nih.govmdpi.com

The synthesis is typically a straightforward condensation reaction. Thiosemicarbazones are prepared in good yields (ranging from 75–88%) by reacting equimolar amounts of the corresponding benzoylisoquinoline with a thiosemicarbazide (B42300) derivative. nih.govmdpi.com The reaction is generally carried out in refluxing ethanol (B145695), often with the addition of a few drops of a strong acid like concentrated hydrochloric acid or glacial acetic acid to catalyze the reaction. nih.govnih.gov

For example, 1-Benzoylisoquinoline thiosemicarbazone was synthesized with a 79% yield by reacting 1-benzoylisoquinoline with thiosemicarbazide in ethanol with a catalytic amount of concentrated HCl. nih.gov The formation of the product can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting crystalline solid is collected by filtration and purified by recrystallization. nih.gov This method has been successfully applied to various benzoylisoquinoline precursors, including papaveraldine, to create a library of thiosemicarbazone analogs for biological evaluation. nih.govmdpi.com

Structure Activity Relationship Sar and Mechanistic Elucidation of Benzoylisoquinoline Derivatives

Foundational Principles of SAR in Benzoylisoquinoline Research

The study of benzoylisoquinoline derivatives is rooted in the quest for novel therapeutic agents, particularly in the realm of anticancer research. conicet.gov.arnih.gov The foundational principle of SAR in this context is to systematically modify the chemical structure of the benzoylisoquinoline scaffold and observe the corresponding changes in biological activity. This approach allows researchers to identify the key molecular features responsible for the desired pharmacological effects. mdpi.com

Key insights into the SAR of benzoylisoquinolines have been derived from studies on related isoquinoline (B145761) alkaloids, which are known for their diverse and potent biological activities, including cytotoxic properties. conicet.gov.arrsc.org The general strategy involves synthesizing a series of analogues with variations in substitution patterns on both the isoquinoline and benzoyl moieties, as well as modifications to the saturation state of the isoquinoline ring system. rsc.orgacs.org By comparing the biological activities of these synthesized compounds, a comprehensive understanding of the structural requirements for activity can be established. mdpi.com

Structural Determinants of Biological Activity within the Benzoylisoquinoline Scaffold

Impact of Substitution Patterns on the Isoquinoline Heterocycle

The substitution pattern on the isoquinoline ring system is a critical determinant of the biological activity of benzoylisoquinoline derivatives. Research has shown that the presence of specific substituents at certain positions can significantly enhance or diminish their cytotoxic effects. acs.org

For instance, studies on 1-benzoyl-3,4-dihydroisoquinolines have highlighted the importance of a hydrophobic group, such as a benzyloxy, alkyloxy, or allyloxy group, at the C-6 position of the isoquinoline ring for notable cytotoxicity. acs.org In contrast, the nature of substituents at the 1 and 2 positions of the isoquinoline moiety has been found to be critical for antipoliovirus activity in related aporphine (B1220529) alkaloids. acs.org Specifically, a methoxyl group at the C-2 position of the tetrahydroisoquinoline ring was shown to be important for inducing this activity. acs.org

The presence of polar methoxy (B1213986) substituents on the isoquinoline ring has been observed to decrease cytotoxic effects in some instances. nih.gov Furthermore, a quaternary nitrogen atom, as found in isoquinolinium or dihydroisoquinolinium salts, may contribute to enhanced antimicrobial, antimalarial, and cytotoxic activities. nih.gov

The following table summarizes the observed effects of various substituents on the isoquinoline ring of benzoylisoquinoline derivatives and related compounds:

Table 1: Impact of Isoquinoline Ring Substitutions on Biological Activity| Substitution Position | Substituent Type | Observed Effect on Activity | Reference(s) |

|---|---|---|---|

| C-6 | Hydrophobic (benzyloxy, alkyloxy, allyloxy) | Increased cytotoxicity | acs.org |

| C-1, C-2 | Methoxy | Critical for antipoliovirus activity | acs.org |

| - | Polar methoxy groups | Decreased cytotoxicity | nih.gov |

| Nitrogen | Quaternary | Enhanced antimicrobial, antimalarial, and cytotoxic activities | nih.gov |

Significance of the Benzoyl Moiety and its Substituents

The benzoyl moiety, a key structural component, and its substitution patterns play a significant role in the biological activity of these compounds. ontosight.ai The presence of an α-ketoimine moiety, formed by the benzoyl group at the 1-position of a dihydroisoquinoline, has been identified as a necessary feature for potent antiproliferative activity. acs.org

Studies have shown that both unsubstituted and 3'-monosubstituted benzoyl moieties can lead to potent cytotoxic compounds. acs.org This suggests that while the benzoyl group itself is crucial, certain modifications on its phenyl ring are well-tolerated and can even enhance activity. However, other substitution patterns on the benzoyl ring may be less favorable. acs.org

The addition of a phenyl group on the N(4) side chain and at the imine carbon in related thiosemicarbazone analogs of benzoylisoquinoline significantly enhanced their potency, highlighting the importance of hydrophobic groups in biological activity. nih.gov

Role of Aromaticity and Saturation State of the Isoquinoline Ring

The degree of saturation in the isoquinoline ring system has a profound impact on the electronic properties and, consequently, the biological activity of benzoylisoquinoline derivatives. conicet.gov.ar The presence of a double bond at the C-3/C-4 position, which results in an aromatized ring B, can lead to different activity profiles when compared to their 3,4-dihydro counterparts. conicet.gov.ar This suggests that the planarity and electronic distribution associated with a fully aromatic isoquinoline system can influence its interaction with biological targets.

For instance, 1-benzoyl-3,4-dihydroisoquinolines have been identified as powerful cytotoxic derivatives. acs.org The partial saturation of the isoquinoline ring in these compounds appears to be a key feature for their activity. In contrast, the fully aromatic 1-benzylisoquinolines and 1-benzoylisoquinolines have also demonstrated significant biological effects, such as antiplatelet activity. nih.gov

The aromaticity of the heterocyclic rings in quinoline-based compounds, which are structurally related to isoquinolines, has been shown to be an important factor in their pharmacological activity. mdpi.com It is plausible that similar principles apply to benzoylisoquinolines, where the aromatic nature of the isoquinoline ring system influences its ability to interact with biological macromolecules.

Molecular Mechanisms of Action Studies

Investigations into Cell Cycle Perturbation (e.g., G1 phase arrest)

A significant area of investigation into the mechanism of action of benzoylisoquinoline derivatives has been their ability to interfere with the cell cycle of cancer cells. conicet.gov.ar Specifically, a number of 1-benzoyl-3,4-dihydroisoquinoline derivatives have been shown to arrest cells in the G1 phase of the cell cycle. conicet.gov.aracs.org

The G1 phase is a critical period where the cell commits to proliferation, quiescence, or differentiation, making it an important target for anticancer therapies. conicet.gov.ar The ability of these compounds to induce G1 phase arrest suggests a potential therapeutic advantage, as it can halt the uncontrolled proliferation of cancer cells. conicet.gov.ar For example, one study reported that a specific 1-benzoyl-3,4-dihydroisoquinoline derivative induced the accumulation of 85% of cells in the G1 phase. conicet.gov.ar This selective perturbation of the cell cycle points towards a specific molecular mechanism rather than general toxicity. conicet.gov.ar

The following table lists some of the compounds that have been studied for their effect on the cell cycle:

Table 2: Benzoylisoquinoline Derivatives and Cell Cycle Arrest| Compound Type | Biological Effect | Reference(s) |

|---|---|---|

| 1-Benzoyl-3,4-dihydroisoquinolines | G1 phase arrest in leukemia L1210 cells | conicet.gov.aracs.org |

| 1-Substituted 3,4-dihydroisoquinolines | Perturbation of the cell cycle | conicet.gov.ar |

Research on Inhibition of Cellular Proliferation

Research into benzoylisoquinoline derivatives has substantially focused on their antiproliferative properties against various cancer cell lines. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features required for potent cytotoxic activity.

A significant body of research has centered on 1-benzoyl-3,4-dihydroisoquinolines (BzDHIQ). acs.org Studies have identified several structural characteristics essential for their antiproliferative effects. The most bioactive compounds, exhibiting IC₅₀ values below 5 μM, share common features. acs.org An α-ketoimine moiety is considered crucial for potent activity. acs.org Furthermore, the presence of a hydrophobic group, such as a benzyloxy, alkyloxy, or allyloxy group, at the C-6 position appears to be important for cytotoxicity. acs.org Regarding the benzoyl portion of the molecule, derivatives that are either unsubstituted or have a single substitution at the 3'-position have demonstrated greater potency compared to those with other substitution patterns. acs.org

Derivatives incorporating a thiosemicarbazone moiety have also shown significant cytotoxic potential. Thiosemicarbazone analogs of isoquinolines and related structures have been tested against several human cancer cell lines, including cholangiocarcinoma (HuCCA-1), liver cancer (HepG2), lung cancer (A549), and T-cell acute lymphoblastic leukemia (MOLT-3). nih.gov The addition of a phenyl group to the N(4) position of the thiosemicarbazone side chain and at the imine carbon significantly enhances the potency, suggesting that hydrophobicity and steric effects play a crucial role in the biological activity. nih.gov For instance, N(4)-phenyl-2-benzoylpyridine thiosemicarbazone demonstrated exceptionally high inhibitory activity against multiple cell lines, in some cases exceeding that of established chemotherapy agents like doxorubicin (B1662922) and etoposide. nih.gov The presence of polar methoxy substituents on the isoquinoline ring, however, was found to decrease the cytotoxic effect. nih.gov

Table 1: Cytotoxic Activity of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds

| Compound | Description | HuCCA-1 IC₅₀ (µg/mL) | HepG2 IC₅₀ (µg/mL) | A549 IC₅₀ (µg/mL) | MOLT-3 IC₅₀ (µg/mL) |

|---|---|---|---|---|---|

| 1 | Papaveraldine thiosemicarbazone | 36.0 | 31.5 | 30.0 | 25.83 |

| 2 | Isoquinoline thiosemicarbazone | 35.0 | 16.0 | 30.0 | 0.72 |

| 3 | 2-Benzoylpyridine thiosemicarbazone | 25.0 | 17.5 | 24.0 | 0.088 |

| 4 | N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | 0.03 | 4.75 | 0.04 | 0.004 |

| 5 | Quinoline thiosemicarbazone | 5.5 | - | - | - |

Data sourced from Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds. nih.gov

Exploration of Enzyme Inhibition Profiles (e.g., Ribonucleotide Reductase, Trypanosomal Enzymes)

The mechanism of action for the antiproliferative effects of benzoylisoquinoline derivatives often involves the inhibition of specific enzymes crucial for cell survival and replication.

Ribonucleotide Reductase (RR)

Ribonucleotide reductase is a vital enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential precursors for DNA synthesis and repair. semanticscholar.orgresearchgate.net This function makes RR a key target for anticancer therapies. semanticscholar.org The antitumor activity of α-N-heterocyclic thiosemicarbazones, including benzoylisoquinoline derivatives, has been linked to their ability to inhibit ribonucleotide reductase. nih.govtsri.or.th By disrupting the supply of deoxyribonucleotides, these compounds effectively halt DNA replication, leading to cell cycle arrest and subsequent cell death. semanticscholar.org The thiosemicarbazone side chain, positioned alpha to the heterocyclic nitrogen, is thought to be essential for this anticancer activity through its ability to form a conjugated N-N-S tridentate ligand system. nih.gov

Trypanosomal Enzymes

Benzoylisoquinoline derivatives have also been identified as promising agents against parasitic protozoa, particularly Trypanosoma cruzi, the causative agent of Chagas' disease. researchgate.netnih.gov The enzymes within the parasite's unique redox metabolism are attractive targets for drug development.

A set of 3-benzoyl substituted isoquinolones demonstrated significant in vitro trypanocidal activity against blood-borne trypomastigotes of T. cruzi. researchgate.netnih.gov At certain concentrations, two of the synthesized compounds showed a reduction in the number of live parasites that was greater than or equivalent to that of benznidazole, a drug currently used to treat the disease. researchgate.netnih.gov Computational analysis suggests that the 3-benzoylisoquinolone scaffold occupies a sparsely populated region of chemical space, indicating its potential for development as a novel class of trypanocidal agents. researchgate.netnih.gov

The primary target for these compounds within the parasite is believed to be trypanothione (B104310) reductase (TR), an enzyme unique to trypanosomatids and functionally distinct from human glutathione (B108866) reductase. nih.govresearchgate.net This enzyme is central to the parasite's defense against oxidative stress. Bisbenzylisoquinoline alkaloids have been shown to be mixed inhibitors of TR, and their inhibitory concentration (IC₅₀) against the enzyme is of the same order of magnitude as their lethal concentration (LC₅₀) against the parasite, suggesting that TR inhibition is a key part of their trypanocidal activity. nih.gov Other related research points to cruzain, the major cysteine protease of T. cruzi, as another potential target for benzoyl isoquinolones. juniperpublishers.com

Studies on Interactions with Macromolecular Targets

The biological activity of benzoylisoquinoline derivatives is predicated on their interaction with specific macromolecular targets. The most clearly defined interactions are with the enzymes they inhibit. As discussed, these compounds can bind to the active sites of enzymes like ribonucleotide reductase and trypanocidal enzymes such as trypanothione reductase and cruzain, disrupting their catalytic function. nih.govnih.govjuniperpublishers.com

Beyond direct enzyme inhibition, research on structurally related isoquinoline alkaloids, such as oxoisoaporphines, suggests other potential macromolecular targets. A primary mechanism for these related compounds involves interaction with DNA. nih.gov Specifically, they can stabilize G-quadruplex (G4) DNA structures. nih.gov These G4 structures are prevalent in telomeric regions and in the promoter regions of several key oncogenes. nih.gov By stabilizing these structures, the compounds can inhibit the activity of enzymes like telomerase and disrupt the transcription of oncogenes, ultimately leading to cancer cell death. nih.gov

Furthermore, the inhibition of telomerase, an enzyme responsible for maintaining telomere length and crucial for the immortal phenotype of cancer cells, is another documented mechanism for related isoquinoline alkaloids. nih.gov Computational studies on these related molecules have identified potential binding sites on the telomerase reverse transcriptase (TERT) subunit, distinct from the active site, where they can exert their inhibitory effects. nih.gov While these mechanisms have not been definitively proven for 4-benzoylisoquinoline itself, the structural similarities suggest that DNA interaction and telomerase inhibition are plausible and important areas for future investigation into its macromolecular targets.

Computational and Theoretical Investigations of 4 Benzoylisoquinoline

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a ligand (e.g., 4-benzoylisoquinoline) and its biological target, typically a protein or nucleic acid. These studies are crucial for understanding the structural basis of molecular recognition and for designing molecules with enhanced affinity and selectivity.

Docking simulations with this compound derivatives and their biological targets can reveal key binding modes and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, studies on similar isoquinoline (B145761) alkaloids have demonstrated their ability to bind to various enzymes and receptors. mdpi.comnih.gov By analyzing the docking scores and the poses of the ligand in the active site of a target protein, researchers can infer the binding affinity and predict the inhibitory potential of the compound.

A hypothetical docking study of a this compound derivative against a protein kinase, a common drug target, might reveal the following interactions:

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys72 | Hydrogen Bond | 2.1 |

| Leu145 | Hydrophobic | 3.5 |

| Asp184 | Electrostatic | 4.2 |

| Phe185 | π-π Stacking | 3.8 |

This table is illustrative and based on typical interactions observed in ligand-protein complexes.

Such detailed interaction maps are invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and reactivity of molecules. dergipark.org.trresearchgate.net These methods allow for the precise calculation of various molecular properties, including optimized geometry, vibrational frequencies, and electronic energies.

For this compound, DFT calculations can elucidate its three-dimensional structure and the distribution of electron density. researchgate.net A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

The energies of these orbitals provide insights into the molecule's ability to donate or accept electrons. For example, the HOMO energy is related to the ionization potential and represents the molecule's electron-donating capacity, while the LUMO energy is related to the electron affinity and indicates its electron-accepting ability. nih.gov

Calculated Electronic Properties of an Isoquinoline Derivative using DFT:

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

These values are representative and would be specific to the exact this compound derivative and the level of theory used.

Furthermore, the Molecular Electrostatic Potential (MEP) map, another output of quantum chemical calculations, visualizes the charge distribution on the molecule's surface. nih.gov This map helps identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with biological targets. nih.gov

Chemical Space Analysis for Drug Discovery and Scaffold Prioritization

Chemical space encompasses all possible molecules and is vast and largely unexplored. nih.gov Chemical space analysis is a computational approach used to navigate this space and identify regions that are rich in molecules with desirable biological activities. nih.govresearchgate.net This analysis is instrumental in drug discovery for prioritizing molecular scaffolds that are likely to yield successful drug candidates.

For this compound, chemical space analysis can be used to compare its structural and physicochemical properties with those of known drugs and bioactive compounds. researchgate.net By mapping these properties, researchers can assess the "drug-likeness" of the this compound scaffold and its potential for further development. This process often involves the calculation of various molecular descriptors, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

A projection of the chemical space might show that 4-benzoylisoquinolines occupy a unique region, suggesting they could represent a novel class of therapeutic agents. researchgate.net This analysis helps in scaffold hopping, where researchers can explore related molecular frameworks with potentially improved properties.

Comparison of Physicochemical Properties for Scaffold Prioritization:

| Scaffold | Molecular Weight | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | 259.3 | 3.5 | 0 | 2 |

| Known Kinase Inhibitor | 450.5 | 4.2 | 2 | 5 |

| Natural Product Alkaloid | 336.4 | 2.8 | 1 | 4 |

This table provides a simplified example of how different scaffolds can be compared based on key physicochemical properties.

This comparative analysis aids in selecting scaffolds that are more likely to have favorable pharmacokinetic and pharmacodynamic profiles.

In Silico Prediction of Metabolic Pathways and Enzyme Interactions (e.g., Cytochrome P450)

The metabolic fate of a drug candidate is a critical factor in its development, as it influences its efficacy, duration of action, and potential for toxicity. In silico methods play a significant role in predicting the metabolic pathways of new chemical entities, often focusing on their interactions with key metabolic enzymes like the Cytochrome P450 (CYP) superfamily. nih.govbenzoinfo.com

For this compound, computational models can predict which CYP isozymes are most likely to be involved in its metabolism. researchgate.net These predictions are based on docking studies with the active sites of various CYP enzymes and on machine learning models trained on large datasets of known drug-enzyme interactions. By identifying the potential sites of metabolism on the this compound molecule, researchers can anticipate the structures of its metabolites.

Furthermore, in silico methods can predict whether this compound is likely to be an inhibitor or an inducer of CYP enzymes. youtube.com This is crucial information, as inhibition or induction of CYPs can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism of another. nih.gov For instance, many isoquinoline alkaloids have been shown to inhibit various CYP isoforms, particularly CYP3A4 and CYP2D6. researchgate.net

Predicted Interactions of this compound with Major CYP Isoforms:

| CYP Isoform | Predicted Interaction | Confidence Level |

| CYP1A2 | Substrate | Medium |

| CYP2C9 | Inhibitor | Low |

| CYP2C19 | No significant interaction | High |

| CYP2D6 | Inhibitor | High |

| CYP3A4 | Substrate and Inhibitor | High |

This table is a hypothetical representation of in silico predictions for the metabolic interactions of this compound.

These in silico predictions guide subsequent in vitro and in vivo metabolism studies, helping to build a comprehensive understanding of the compound's pharmacokinetic profile early in the drug discovery process.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass, elemental composition, and structure of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry is essential for determining the precise molecular mass of 4-Benzoylisoquinoline. This, in turn, allows for the calculation of its elemental formula with high accuracy, which is a critical step in confirming the identity of the compound. For this compound (C₁₆H₁₁NO), the expected exact mass would be calculated and compared to the experimentally determined value.

| Technique | Ionization Mode | Expected m/z [M+H]⁺ |

| HRMS | ESI | 234.0919 |

This table provides the theoretical exact mass for the protonated molecule.

Tandem mass spectrometry (MS/MS) is used to gain structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion or protonated molecule of this compound) and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the benzoyl and isoquinoline (B145761) moieties. For instance, a common fragmentation pathway for related benzylisoquinoline alkaloids involves the cleavage of the bond connecting the two ring systems.

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound.

Electron Ionization (EI): This is a "hard" ionization technique that can lead to extensive fragmentation, providing a detailed fragmentation pattern that can be useful for structural elucidation and library matching.

Chemical Ionization (CI): A "softer" ionization method than EI, CI typically produces a more abundant protonated molecule [M+H]⁺, which is useful for determining the molecular weight.

Electrospray Ionization (ESI): ESI is a very soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for coupling with liquid chromatography (LC-MS) and for accurate mass determination by HRMS. For the analysis of isoquinoline alkaloids, positive-ion ESI is widely used due to the basicity of the nitrogen atom.

Atmospheric Pressure Ionization (API) with ionspray: This is a common implementation of ESI and is frequently used for the analysis of alkaloids, providing high sensitivity and robust performance.

Infrared (IR) Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "vibrational fingerprint" for the compound. An IR spectrum is typically interpreted by analyzing two main regions: the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–600 cm⁻¹).

The functional group region contains absorptions corresponding to the stretching vibrations of specific bonds, making it invaluable for identifying the key chemical moieties within this compound. The fingerprint region arises from complex bending and stretching vibrations of the entire molecular skeleton, and its intricate pattern is unique to the specific compound, serving as a robust method for confirming its identity against a reference spectrum.

For this compound, the key functional groups are the aromatic isoquinoline and benzene (B151609) rings, and the ketone carbonyl group. The expected characteristic absorption bands are detailed in the table below. The presence of a strong absorption band in the 1680-1660 cm⁻¹ range is particularly diagnostic for the aryl ketone C=O stretch. libretexts.orglibretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the complex in-ring C=C stretching vibrations of both the isoquinoline and benzene rings typically appear in the 1600–1450 cm⁻¹ region. libretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Isoquinoline and Benzene Rings) | 3100 - 3000 | Medium to Weak |

| C=O Stretch | Aryl Ketone (Benzoyl group) | 1680 - 1660 | Strong |

| C=C Stretch | Aromatic (In-ring) | 1600 - 1450 | Medium to Weak (multiple bands) |

| C=N Stretch | Isoquinoline Ring | ~1620 | Medium |

| C-H Bend | Aromatic (Out-of-plane) | 900 - 675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower-energy ground states to higher-energy excited states. libretexts.org This technique is particularly sensitive to conjugated systems, where alternating single and multiple bonds create delocalized π-orbitals. The structure of this compound features an extended conjugated system encompassing the isoquinoline nucleus and the benzoyl group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.capressbooks.pub

Consequently, the molecule absorbs light at longer wavelengths (a bathochromic or red shift) compared to its non-conjugated components. libretexts.orglibretexts.org The primary electronic transitions observed for this compound are:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. Due to the extended conjugation, these transitions are expected to occur in the 250-400 nm range. utoronto.cafiveable.me

n → π* Transitions: These are lower-intensity absorptions caused by the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. uzh.ch These transitions occur at longer wavelengths than the π → π* transitions and are often observed as a shoulder on the main absorption band. libretexts.orglibretexts.org

The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorptions are sensitive to the solvent environment. tanta.edu.eg Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption maxima.

| Electronic Transition | Chromophore | Expected Wavelength Range (λmax) | Expected Intensity (ε) |

|---|---|---|---|

| π → π | Conjugated Isoquinoline-Benzoyl System | 250 - 400 nm | High (ε > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl Group (C=O) | >300 nm | Low (ε < 1,000 L mol⁻¹ cm⁻¹) |

X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. For this compound, XRD would elucidate the relative orientation of the isoquinoline and phenyl rings. Due to steric hindrance, these two ring systems are not expected to be coplanar.

Furthermore, XRD analysis reveals the packing of molecules within the crystal lattice and identifies the non-covalent intermolecular interactions that govern the supramolecular architecture. mdpi.com For this compound, several types of intermolecular interactions are anticipated:

π-π Stacking: The planar, electron-rich aromatic rings of the isoquinoline and benzoyl groups can stack on top of each other, contributing to crystal stability.

C-H···O Interactions: Weak hydrogen bonds can form between aromatic C-H donors and the electronegative carbonyl oxygen atom of a neighboring molecule. nih.gov

C-H···N Interactions: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor for C-H bonds from adjacent molecules. nih.gov

Analysis of the crystal structure of related isoquinoline and benzoyl derivatives shows that such weak interactions are crucial in directing the formation of complex three-dimensional networks in the solid state. nih.goveurjchem.com

Fluorescence Spectroscopy for Ligand-Protein Binding Kinetics and Thermodynamics

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of a ligand to a protein. nih.govspringernature.com The method relies on monitoring changes in the fluorescence properties of a molecule (a fluorophore) upon binding. These changes can include an increase or decrease in fluorescence intensity (quenching or enhancement), a shift in the emission wavelength, or changes in fluorescence polarization. nih.govresearchgate.net Many nitrogen-containing heterocyclic compounds, including isoquinoline derivatives, are known to be fluorescent. nih.govnih.govnih.gov

If this compound possesses suitable fluorescent properties, it could potentially be used as an extrinsic probe to study its interaction with a target protein. The binding event would alter the local microenvironment of the fluorophore, leading to a measurable change in its fluorescence signal. researchgate.net

Binding Kinetics: By monitoring the fluorescence change over time using stopped-flow techniques, the rates of association (kon) and dissociation (koff) of the ligand-protein complex can be determined.

Binding Thermodynamics: Through equilibrium titration experiments, where the fluorescence signal is measured as a function of ligand or protein concentration, the dissociation constant (Kd), a measure of binding affinity, can be calculated. From the temperature dependence of Kd, key thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the binding process can be determined using the van 't Hoff equation. researchgate.net This provides insight into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic effects). swu.ac.th

While the principles of this methodology are well-established for studying protein-ligand interactions, specific studies employing this compound as a fluorescent probe for kinetic and thermodynamic analysis of protein binding are not documented in the readily available literature.

Biosynthetic Pathways and Synthetic Biology Approaches to Benzoylisoquinolines

Natural Occurrence and Biogenetic Origins of Isoquinoline (B145761) Alkaloids

Isoquinoline alkaloids represent a vast and structurally diverse group of over 2,500 identified natural products. wikipedia.org They are predominantly found in a specific set of plant families, including Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), Fumariaceae, and Ranunculaceae (buttercup family). wikipedia.org Notable examples from these families include morphine and codeine from the opium poppy (Papaver somniferum), berberine (B55584) from plants like Berberis vulgaris, and sanguinarine (B192314) from Sanguinaria canadensis. wikipedia.orgnih.gov

The biogenetic journey of all benzylisoquinoline alkaloids (BIAs), the largest subgroup of isoquinoline alkaloids, begins with the amino acid L-tyrosine. frontiersin.org The biosynthetic pathway utilizes L-tyrosine as its primary precursor, which is converted through a series of enzymatic steps into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.orgwikipedia.org The foundational step in forming the characteristic isoquinoline core is the stereospecific condensation of these two tyrosine-derived molecules, a reaction catalyzed by the enzyme norcoclaurine synthase (NCS). frontiersin.orgresearchgate.net This reaction yields (S)-norcoclaurine, the central precursor from which the immense diversity of BIAs, including the scaffold for benzoylisoquinolines, originates. researchgate.net From (S)-norcoclaurine, a cascade of enzymatic modifications—including methylations, hydroxylations, and ring formations—leads to pivotal branch-point intermediates like (S)-reticuline, which serves as a gateway to numerous BIA subclasses. frontiersin.orgwikipedia.org

Table 1: Plant Families Known for Producing Isoquinoline Alkaloids

| Plant Family | Common Name | Notable Alkaloids Produced |

| Papaveraceae | Poppy Family | Morphine, Codeine, Papaverine, Sanguinarine |

| Berberidaceae | Barberry Family | Berberine, Palmatine |

| Menispermaceae | Moonseed Family | Tubocurarine, Cepharanthine |

| Ranunculaceae | Buttercup Family | Berberine, Magnoflorine (B1675912) |

| Fumariaceae | Fumitory Family | Protopine |

Enzymatic Systems Involved in Benzoylisoquinoline Biogenesis (inferred from related alkaloid biosynthesis)

While the specific enzymatic pathway leading to 4-benzoylisoquinoline has not been fully elucidated, its biogenesis can be inferred from the well-characterized pathways of related benzylisoquinoline alkaloids. frontiersin.orgresearchgate.net The construction of the core structure and its subsequent decoration involve several key classes of enzymes.

The initial formation of the BIA skeleton is followed by a series of modifications catalyzed by various enzymes that create the vast structural diversity seen in this family. These enzymes include:

O-methyltransferases (OMTs) and N-methyltransferases (NMTs): These enzymes are crucial for adding methyl groups to hydroxyl and amine moieties, respectively. For instance, norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine (B195748) N-methyltransferase (CNMT) are key enzymes in the conversion of (S)-norcoclaurine to (S)-reticuline. biocyclopedia.com

Cytochrome P450 Monooxygenases (P450s): This is a large and versatile family of enzymes responsible for a wide range of oxidative reactions, including hydroxylations and the formation of carbon-carbon and carbon-oxygen bridges that create the complex ring structures of many alkaloids. frontiersin.orgoup.com Enzymes like N-methylcoclaurine 3'-hydroxylase (CYP80B1) and berbamunine (B191780) synthase (CYP80A1) are critical P450s in BIA metabolism. biocyclopedia.comnih.gov The formation of the benzoyl moiety likely involves specific P450-catalyzed oxidation steps.

Oxidoreductases: These enzymes catalyze oxidation-reduction reactions. The berberine bridge enzyme (BBE) is a well-known example that forms the berberine bridge structure by catalyzing the N-methyl cyclization of (S)-reticuline to form (S)-scoulerine. frontiersin.org Such enzymes could be involved in forming specific linkages or modifying the oxidation state of intermediates in benzoylisoquinoline biosynthesis.

The precise combination and sequence of these enzymatic activities, acting on the foundational isoquinoline scaffold, would ultimately lead to the formation of this compound derivatives.

Table 2: Key Enzyme Classes in Benzylisoquinoline Alkaloid Biosynthesis

| Enzyme Class | Abbreviation | Function | Example Enzyme |

| Synthase | NCS | Catalyzes the initial condensation to form the isoquinoline core | Norcoclaurine Synthase |

| Methyltransferase | OMT/NMT | Adds methyl groups to hydroxyl or amine functional groups | Norcoclaurine 6-O-methyltransferase (6OMT) |

| Cytochrome P450 | P450 | Catalyzes diverse oxidative reactions, including hydroxylations and ring formations | N-methylcoclaurine 3'-hydroxylase (CYP80B1) |

| Oxidoreductase | BBE | Catalyzes oxidation-reduction reactions, including ring cyclization | Berberine Bridge Enzyme (BBE) |

Heterologous Expression and Pathway Reconstruction in Microbial Hosts

The low abundance of many valuable alkaloids in their native plant hosts has driven the development of microbial bio-factories for their production. researchgate.netnih.gov Heterologous expression, which involves transferring the genetic blueprint for a biosynthetic pathway from a plant into a microbial host like Escherichia coli or Saccharomyces cerevisiae (yeast), is a cornerstone of this synthetic biology approach. frontiersin.orgnih.gov

The reconstruction of BIA pathways in microbes is a complex undertaking that requires expressing multiple plant enzymes in a coordinated manner. nih.gov Researchers have successfully reconstructed the pathway to produce the key intermediate (S)-reticuline from simple precursors like dopamine in E. coli and yeast. nih.govnih.gov This involves co-expressing the genes for enzymes such as norcoclaurine synthase (NCS), methyltransferases (6OMT, CNMT, 4'OMT), and a cytochrome P450 monooxygenase (CYP80B1). nih.gov

A significant challenge in this process is ensuring the proper function of plant enzymes, particularly P450s, which often require specific co-factors and a membrane environment that can differ between plants and microbes. nih.gov However, successes in producing compounds like magnoflorine and corytuberine (B190840) through co-cultures of engineered E. coli and S. cerevisiae demonstrate the feasibility of these approaches. nih.gov By selecting and assembling the appropriate set of biosynthetic genes, it is possible to design and reconstruct pathways in microbes for the targeted production of specific benzoylisoquinoline derivatives.

Genetic Engineering and Metabolic Pathway Optimization for Production of Benzoylisoquinoline Derivatives

Several key approaches are used for pathway optimization:

Enzyme Tuning: The relative expression levels of different enzymes in the pathway can be systematically adjusted to balance metabolic flow and prevent the accumulation of toxic intermediates. This can be achieved by using promoters of varying strengths to control the expression of each biosynthetic gene. nih.gov

Knock-down of Competing Pathways: Native metabolic pathways in the host organism might compete for the same precursor molecules. By down-regulating or knocking out genes in these competing pathways, more precursors can be funneled into the desired alkaloid biosynthesis pathway. nih.gov

Introduction of New Pathway Branches: By introducing new enzymes into an existing pathway, it is possible to produce novel alkaloid derivatives that are not found in nature. For example, introducing a novel P450 enzyme could modify a known intermediate to create a new benzoylisoquinoline structure. nih.gov

These metabolic engineering tools provide a powerful framework for improving the microbial production of complex molecules. nih.govingentaconnect.com The application of these optimization strategies to a heterologously expressed benzoylisoquinoline pathway could enable the high-titer, scalable, and sustainable production of these valuable compounds.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Eco-Friendly and Sustainable Synthetic Routes

The chemical synthesis of isoquinoline (B145761) scaffolds has traditionally relied on methods that can be resource-intensive and generate hazardous waste. sci-hub.se Future research will increasingly prioritize the development of green and sustainable synthetic strategies. researchgate.netnumberanalytics.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netresearchgate.net

Key areas of focus include:

Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields while using greener solvents like polyethylene (B3416737) glycol (PEG). researchgate.net

Biocatalysis: The use of enzymes or whole-microorganism systems offers a highly selective and environmentally friendly alternative to traditional chemical catalysts for the synthesis of benzylisoquinoline alkaloids (BIAs). rsc.orgnih.gov

Flow chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability, contributing to more sustainable production methods. rsc.org

Atom economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that will guide future syntheses. niscpr.res.in

Recent advancements have already demonstrated the potential of these approaches. For instance, ruthenium-catalyzed reactions in PEG media under microwave irradiation have been shown to be an atom-efficient and rapid method for synthesizing isoquinolines. researchgate.net Similarly, the development of biocatalytic cascades for the synthesis of BIAs from renewable feedstocks like p-coumaric acid derivatives highlights a promising path toward sustainable production. rsc.org

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery and materials science, and their application to isoquinoline research is a burgeoning area. mdpi.commednexus.org These computational tools can significantly accelerate the identification of new lead compounds and the optimization of their properties. annualreviews.org

Future applications in the context of 4-Benzoylisoquinoline and its analogs include:

De novo drug design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design novel molecular structures with desired pharmacological properties. mdpi.comnih.gov

Predictive modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic profiles of new isoquinoline derivatives, reducing the need for extensive and costly experimental screening. mednexus.orgacs.org

Structure-activity relationship (SAR) analysis: AI can identify complex patterns in SAR data, providing deeper insights into how chemical structure influences biological function and guiding the design of more potent and selective compounds. numberanalytics.com

Platforms like BenevolentAI, which use knowledge graphs to uncover hidden relationships in scientific literature, and Insilico Medicine's GAN-based system for generating novel molecules, exemplify the power of AI in modern drug discovery. nih.gov

Exploration of Undiscovered Biological Activities through High-Throughput Screening

High-throughput screening (HTS) is a powerful method for rapidly evaluating the biological activity of large numbers of compounds. researchoutreach.orgontosight.ai As libraries of this compound derivatives and other isoquinolines expand, HTS will be instrumental in uncovering novel therapeutic applications. nih.gov

Future research will leverage HTS to:

Screen against diverse biological targets: Testing isoquinoline libraries against a wide array of enzymes, receptors, and cell lines can identify unexpected biological activities. nih.govwiley.com

Identify novel antimicrobial and antiviral agents: Given the emergence of drug-resistant pathogens, HTS can be employed to find isoquinoline compounds with activity against bacteria, fungi, and viruses. wiley.comnih.gov

Discover new anticancer agents: HTS can pinpoint compounds that selectively inhibit the growth of cancer cells or overcome multidrug resistance. acs.org A study on isoquinoline-1,3,4-trione derivatives, identified through HTS, revealed potent caspase-3 inhibitors with potential applications in diseases with upregulated apoptosis. nih.gov

The integration of HTS with fragment-based drug discovery (FBDD) offers a rational approach to identifying and optimizing new drug candidates. researchoutreach.org

Advanced Mechanistic Studies using Biophysical Techniques and Proteomics

A deeper understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Advanced biophysical and proteomic techniques provide the tools for these detailed mechanistic investigations. researchgate.netbiocompare.com

Key methodologies include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the thermodynamic parameters of binding, providing information on affinity, stoichiometry, enthalpy, and entropy. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique for studying the kinetics of binding interactions in real-time. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about protein-ligand complexes in solution. researchgate.net

X-ray Crystallography: This technique can reveal the three-dimensional structure of a ligand bound to its target protein at atomic resolution. researchoutreach.org

Proteomics: This field involves the large-scale study of proteins and their functions. qimrb.edu.au In the context of drug discovery, proteomics can be used to identify the protein targets of a compound, understand its mechanism of action, and investigate its effects on cellular pathways. nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS) is a core technology in proteomics for identifying and quantifying proteins in complex biological samples. qimrb.edu.au

These techniques, often used in combination, can elucidate the precise binding mode, kinetics, and functional consequences of a drug-target interaction, guiding the optimization of lead compounds. researchgate.netnih.gov

Collaborative Research at the Interface of Chemistry, Biology, and Data Science

The complexity of modern scientific challenges necessitates a collaborative, interdisciplinary approach. numberanalytics.com The future of research on this compound will be driven by synergistic efforts that bridge the gap between chemistry, biology, and data science.

This interdisciplinary approach will foster:

Integrated drug discovery pipelines: Chemists can synthesize novel compounds, biologists can test their activity, and data scientists can analyze the results to guide the next round of synthesis and testing. numberanalytics.com

Systems biology approaches: By combining experimental data with computational modeling, researchers can gain a holistic understanding of how isoquinoline compounds affect complex biological systems.

Translational research: Collaboration between academic researchers, pharmaceutical companies, and clinicians can accelerate the translation of basic scientific discoveries into new medicines.

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Answer : Fit data to sigmoidal curves (GraphPad Prism), calculate IC₅₀ values with 95% confidence intervals, and report R² for goodness-of-fit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.